![molecular formula C13H8IN3O4S B13858122 3-Iodo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-b]pyridine](/img/structure/B13858122.png)
3-Iodo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Iodo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with an iodo substituent at the 3-position and a 4-nitrophenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-b]pyridine typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving suitable precursors such as aminopyrazoles and α-oxoketene dithioacetals.
Introduction of the Iodo Group: The iodo substituent can be introduced via halogenation reactions using reagents like iodine or N-iodosuccinimide.
Attachment of the 4-Nitrophenylsulfonyl Group: This step involves sulfonylation reactions where the pyrrolo[2,3-b]pyridine core is treated with 4-nitrobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodo group can be replaced by other nucleophiles through substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the pyrrolo[2,3-b]pyridine core.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiols can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different functional groups replacing the iodo group.
Reduction: Amino derivatives of the original compound.
Oxidation: Oxidized forms of the pyrrolo[2,3-b]pyridine core.
Scientific Research Applications
3-Iodo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs).
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Biological Studies: It is used in studies involving cell signaling pathways and cancer research.
Mechanism of Action
The mechanism of action of 3-Iodo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as FGFRs. The compound binds to the active site of the receptor, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and migration .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure and are also studied for their biological activities.
3-Iodopyridine: Another iodo-substituted heterocycle with applications in organic synthesis.
Uniqueness
3-Iodo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-b]pyridine is unique due to its combination of an iodo group and a 4-nitrophenylsulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C13H8IN3O4S |
|---|---|
Molecular Weight |
429.19 g/mol |
IUPAC Name |
3-iodo-1-(4-nitrophenyl)sulfonylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C13H8IN3O4S/c14-12-8-16(13-11(12)2-1-7-15-13)22(20,21)10-5-3-9(4-6-10)17(18)19/h1-8H |
InChI Key |
QZEQUZWPZJWNRY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2I)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


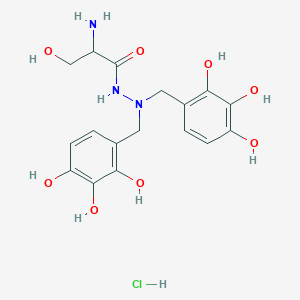

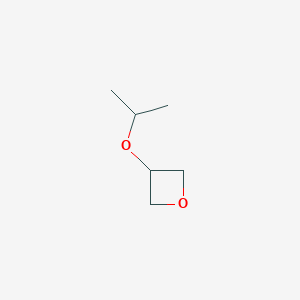
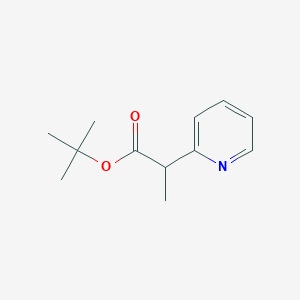
![[5-(5-chloro-2,4-dihydroxyphenyl)-1H-pyrazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B13858061.png)
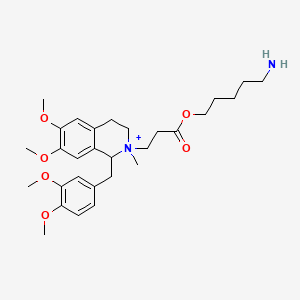
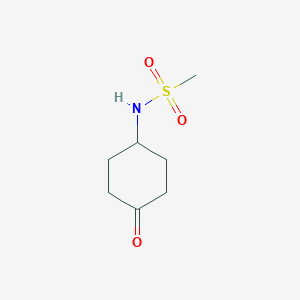
![5-bromo-N-{3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}pyrimidin-2-amine](/img/structure/B13858074.png)
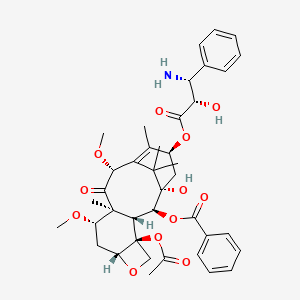
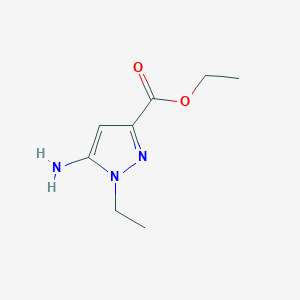


![Tert-butyl 3-acetyl-4-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13858110.png)
![tert-butyl N-[(4-bromo-3-chlorophenyl)methyl]-N-methylcarbamate](/img/structure/B13858120.png)
